![molecular formula C17H31ClN2O5S B1251155 (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B1251155.png)
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide
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Overview
Description
Pirlimycin is a derivative of clindamycin with a 6-membered ring replacing clindamycin's 5-membered ring. Compared to clindimycin, pirlimycin has increased activity against gram-positive bacteria, including Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus. This agent is primarily used in the treatment of mastitis in cattle.
Scientific Research Applications
Ring-Opening Reactions in Carbapenem Derivatives
A study by Valiullina et al. (2020) explored the primary amine-promoted ring-opening in carbapenem-derived p-nitrobenzyl esters, leading to the formation of enantiomerically pure pyrrolidine derivatives. This research demonstrates the potential of utilizing similar complex compounds in the synthesis of stereochemically specific products, which can be significant in pharmaceutical synthesis (Valiullina et al., 2020).
Synthesis of Optical Isomers
Yanagi et al. (1999) reported on the synthesis and pharmacological activity of various optical isomers of a related compound, illustrating the significance of stereochemistry in pharmaceutical compounds. This research underscores the importance of stereochemistry in designing compounds with specific biological activities (Yanagi et al., 1999).
Solubility Studies in Ethanol-Water Solutions
The solubility of various saccharides in ethanol-water solutions was investigated by Gong et al. (2012), which could provide insights into the solubility properties of structurally similar compounds like the one . Understanding solubility is crucial for the formulation of pharmaceuticals (Gong et al., 2012).
Asymmetric Synthesis for Potential Treatment of HPV
The asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, as described by Boggs et al. (2007), highlights the relevance of asymmetric synthesis techniques in producing potential treatments for viral infections such as HPV. This aligns with the broader theme of using complex chemical syntheses for therapeutic purposes (Boggs et al., 2007).
properties
Product Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide |
---|---|
Molecular Formula |
C17H31ClN2O5S |
Molecular Weight |
411 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13-,14+,15+,17+/m0/s1 |
InChI Key |
HBJOXQRURQPDEX-YNCIEBLYSA-N |
Isomeric SMILES |
CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl |
SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Canonical SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
synonyms |
cis-4-ethyl-L-picecolic acid amide of 7-deoxy-7(S)chloromethylthio lincosaminide hydrochloride pirlimycin pirlimycin monohydrochloride monohydrate, (2S-cis)-isomer pirlimycin monohydrochloride, (2R-cis)-isomer U 57930E U-57930E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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